N-methyl-N-{[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl}aniline hydrochloride N-methyl-N-{[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl}aniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1135301-68-6
VCID: VC11903857
InChI: InChI=1S/C18H21N3.ClH/c1-14(2)21-17-12-8-7-11-16(17)19-18(21)13-20(3)15-9-5-4-6-10-15;/h4-12,14H,13H2,1-3H3;1H
SMILES: CC(C)N1C2=CC=CC=C2N=C1CN(C)C3=CC=CC=C3.Cl
Molecular Formula: C18H22ClN3
Molecular Weight: 315.8 g/mol

N-methyl-N-{[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl}aniline hydrochloride

CAS No.: 1135301-68-6

Cat. No.: VC11903857

Molecular Formula: C18H22ClN3

Molecular Weight: 315.8 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-N-{[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl}aniline hydrochloride - 1135301-68-6

Specification

CAS No. 1135301-68-6
Molecular Formula C18H22ClN3
Molecular Weight 315.8 g/mol
IUPAC Name N-methyl-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]aniline;hydrochloride
Standard InChI InChI=1S/C18H21N3.ClH/c1-14(2)21-17-12-8-7-11-16(17)19-18(21)13-20(3)15-9-5-4-6-10-15;/h4-12,14H,13H2,1-3H3;1H
Standard InChI Key SWFJCLYIQRQMHV-UHFFFAOYSA-N
SMILES CC(C)N1C2=CC=CC=C2N=C1CN(C)C3=CC=CC=C3.Cl
Canonical SMILES CC(C)N1C2=CC=CC=C2N=C1CN(C)C3=CC=CC=C3.Cl

Introduction

Chemical and Physical Properties

N-Methyl-N-{[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl}aniline hydrochloride is a crystalline solid under standard conditions. Key physicochemical parameters are summarized below:

PropertyValue
CAS Number1135301-68-6
Molecular FormulaC18H22ClN3\text{C}_{18}\text{H}_{22}\text{ClN}_{3}
Molecular Weight315.8 g/mol
IUPAC NameN-Methyl-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]aniline hydrochloride
SMILESCC(C)N1C2=CC=CC=C2N=C1CN(C)C3=CC=CC=C3.Cl
InChIKeySWFJCLYIQRQMHV-UHFFFAOYSA-N

The benzimidazole core contributes aromaticity and planar rigidity, while the isopropyl and methylaniline substituents introduce steric bulk and lipophilicity, influencing solubility and reactivity. The hydrochloride salt enhances stability and aqueous solubility compared to the free base form.

Analytical Characterization

Structural confirmation of N-methyl-N-{[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl}aniline hydrochloride relies on advanced analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1\text{H} NMR: Expected signals include aromatic protons (δ 6.8–8.0 ppm), methyl groups from isopropyl (δ 1.2–1.5 ppm) and N-methyl (δ 2.8–3.2 ppm), and benzylic CH2_2 (δ 4.0–4.5 ppm).

  • 13C^{13}\text{C} NMR: Peaks corresponding to the benzimidazole carbons (δ 110–160 ppm), aliphatic carbons (δ 20–50 ppm), and quaternary carbons (δ 70–90 ppm).

Mass Spectrometry (MS)

  • High-Resolution MS: A molecular ion peak at m/z 315.8 confirms the molecular weight. Fragmentation patterns would include loss of HCl (m/z 280.3) and cleavage of the isopropyl group.

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